molecular formula C11H15NO B13669617 1-(3-(tert-Butyl)pyridin-2-yl)ethanone

1-(3-(tert-Butyl)pyridin-2-yl)ethanone

Cat. No.: B13669617
M. Wt: 177.24 g/mol
InChI Key: LUSUPRHBGGJRRP-UHFFFAOYSA-N
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Description

1-(3-(tert-Butyl)pyridin-2-yl)ethanone is an organic compound featuring a pyridine ring substituted with a tert-butyl group at the 3-position and an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(tert-Butyl)pyridin-2-yl)ethanone typically involves the reaction of 3-tert-butylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(tert-Butyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-(tert-Butyl)pyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(tert-Butyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(3-(tert-Butyl)pyridin-2-yl)ethanone is unique due to the specific positioning of the tert-butyl and ethanone groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(3-tert-butylpyridin-2-yl)ethanone

InChI

InChI=1S/C11H15NO/c1-8(13)10-9(11(2,3)4)6-5-7-12-10/h5-7H,1-4H3

InChI Key

LUSUPRHBGGJRRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=N1)C(C)(C)C

Origin of Product

United States

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